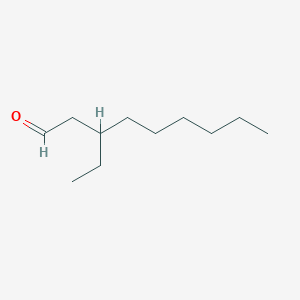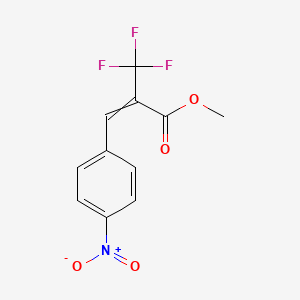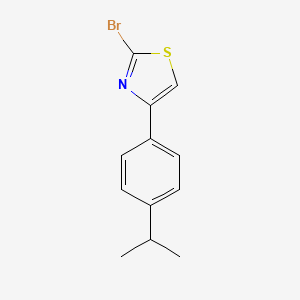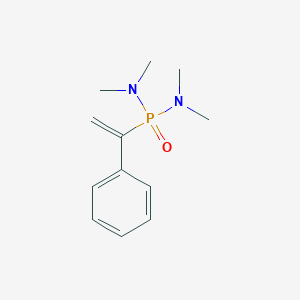
2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy- is a complex organic compound belonging to the naphthalenecarboxylic acid family. This compound is characterized by the presence of a naphthalene ring, a carboxylic acid group, and two hydroxyl groups at positions 1 and 8, along with a dodecyl chain at position 3. The unique structure of this compound makes it an interesting subject for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy- typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of naphthalene with a dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by oxidation to introduce the carboxylic acid group and subsequent hydroxylation at the 1 and 8 positions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dodecyl chain can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-Naphthalenemethanol derivatives.
Substitution: Formation of various substituted naphthalenecarboxylic acids.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the dodecyl chain can influence the compound’s hydrophobicity and membrane permeability. These properties contribute to its biological activities and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylic acid, 3-hydroxy-: Similar structure but lacks the dodecyl chain.
2-Naphthalenecarboxylic acid, 3-dodecyl-: Similar structure but lacks the hydroxyl groups at positions 1 and 8.
2-Naphthalenecarboxylic acid, 1,8-dihydroxy-: Similar structure but lacks the dodecyl chain.
Uniqueness
2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy- is unique due to the presence of both the dodecyl chain and the hydroxyl groups at specific positions on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
877474-23-2 |
|---|---|
Formule moléculaire |
C23H32O4 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
3-dodecyl-1,8-dihydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C23H32O4/c1-2-3-4-5-6-7-8-9-10-11-13-18-16-17-14-12-15-19(24)20(17)22(25)21(18)23(26)27/h12,14-16,24-25H,2-11,13H2,1H3,(H,26,27) |
Clé InChI |
ASXZBBGWKPYAMO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=C(C(=C2C(=C1)C=CC=C2O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine](/img/structure/B12606160.png)

![N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B12606175.png)
![1-Pyrrolidineacetamide, 3-(acetylamino)-N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-2-hydroxy-2-[(2R,4S)-4-hydroxy-2-pyrrolidinyl]ethyl]-3-[(1S)-1-methylpropyl]-2-oxo-a-(2-phenylethyl)-, (aS,3S)-](/img/structure/B12606179.png)
![N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606186.png)
![4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol](/img/structure/B12606198.png)

![3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12606204.png)

![7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B12606210.png)
![5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate](/img/structure/B12606212.png)
![5,5'-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2'-bithiophene](/img/structure/B12606213.png)

